molecular formula C9H10INO B2668264 N-(3-iodo-4-methylphenyl)acetamide CAS No. 97113-36-5

N-(3-iodo-4-methylphenyl)acetamide

Cat. No.: B2668264
CAS No.: 97113-36-5
M. Wt: 275.089
InChI Key: XAXJYEGBAUJIOO-UHFFFAOYSA-N
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Description

Significance and Research Trajectory of Iodoarylacylamides

Iodoarylacylamides, the class of compounds to which N-(3-iodo-4-methylphenyl)acetamide belongs, are of considerable interest in organic synthesis. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in various cross-coupling reactions. This reactivity is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures.

The research trajectory of iodoarylacylamides has been closely linked to the development of transition metal-catalyzed reactions, particularly those involving palladium. These methodologies allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the iodine atom, providing a powerful tool for molecular diversification. The acetamide (B32628) group, in turn, can act as a directing group, influencing the regioselectivity of these transformations.

Foundational Chemical Principles and Relevance in Organic Synthesis

The chemical behavior of this compound is dictated by the interplay of its functional groups. The iodo-substituted phenyl ring is electron-rich, making it amenable to electrophilic aromatic substitution, although the position of the iodine and methyl groups directs incoming substituents. The acetamide moiety is a versatile functional group that can participate in various reactions, including hydrolysis to the corresponding aniline (B41778) or further N-alkylation or acylation.

Its primary relevance in organic synthesis stems from its utility as a building block. The iodine atom serves as a handle for introducing a wide array of substituents through reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or photophysical properties. For instance, the iodine can be substituted to create more complex derivatives, and the acetamide group can undergo acylation to form more intricate structures. smolecule.com

Scope and Strategic Focus of Academic Investigations

Academic investigations involving this compound and related iodoarylacylamides are often focused on several key areas:

Methodology Development: A significant portion of research is dedicated to discovering and optimizing new catalytic systems for cross-coupling reactions. This includes exploring the use of different metals, ligands, and reaction conditions to improve yields, selectivity, and functional group tolerance. scholaris.carsc.orgnih.gov

Total Synthesis: The compound serves as a crucial intermediate in the total synthesis of complex natural products and designed molecules with potential biological activity. Its ability to participate in key bond-forming reactions makes it a valuable component in convergent synthetic strategies. ugent.be

Medicinal Chemistry: Researchers are actively exploring the synthesis of novel compounds derived from this compound for their potential therapeutic applications. The introduction of various functionalities onto the aromatic ring can lead to the discovery of new drug candidates. smolecule.comgoogle.com For example, a derivative, N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide, has shown activity against M. tuberculosis. researchgate.net

Materials Science: The incorporation of the iodoaryl motif into larger conjugated systems is a strategy for developing new organic materials with interesting electronic and optical properties for applications in areas like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). smolecule.com

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and related compounds.

Detailed Research Findings

Recent research has highlighted the utility of this compound in various synthetic contexts. For example, it has been used as a reactant in palladium-catalyzed ortho-halogenation reactions. beilstein-journals.org In these reactions, the acetamide group acts as a directing group, facilitating the introduction of a halogen atom at the position ortho to the acetamide.

Furthermore, derivatives of this compound have been investigated for their supramolecular chemistry. For instance, the crystal structure of N-(5-iodo-4-phenylthiazol-2-yl)acetamide reveals the formation of hydrogen bonds and halogen-halogen interactions, which dictate the packing of the molecules in the solid state. iucr.org Such studies are crucial for understanding the relationship between molecular structure and macroscopic properties.

The compound has also been employed in the synthesis of more complex heterocyclic systems. For example, 3-Iodo-4-methyl-N-(4-(p-tolyl)thiazol-2-yl)benzamide, a derivative of this compound, has been used in Suzuki coupling reactions to synthesize 3-(4-Methoxyphenyl)-4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide. iucr.org This demonstrates the power of using the iodo-substituent as a synthetic handle for building molecular complexity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-iodo-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c1-6-3-4-8(5-9(6)10)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXJYEGBAUJIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Process Optimization

Regioselective Synthesis of N-(3-iodo-4-methylphenyl)acetamide Scaffolds

The regioselective introduction of an iodine atom onto the 4-methylphenylacetamide scaffold is a critical challenge in the synthesis of this compound. The precise positioning of the iodo group at the C-3 position is paramount for its utility in subsequent chemical transformations. Researchers have developed several strategies to achieve this, including direct halogenation, acylation of pre-functionalized anilines, and iodination of suitable precursors.

Direct Halogenation Strategies via C-H Bond Activation

Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the synthesis of halogenated organic compounds. rsc.org In the context of this compound, this approach involves the direct iodination of N-(4-methylphenyl)acetamide. The acetamido group often acts as a directing group, facilitating the regioselective introduction of the iodine atom at the ortho position (C-3). Various iodinating agents and catalytic systems can be employed to achieve this transformation, offering a more streamlined synthetic route compared to traditional methods that require pre-functionalization of the starting material. The use of directing groups is a key strategy to control regioselectivity in these reactions, ensuring the formation of the desired isomer. rsc.org

Recent advancements have highlighted the use of transition-metal catalysis in C-H bond activation for halogenation. nih.gov These methods often utilize palladium, rhodium, or ruthenium catalysts to facilitate the cleavage of the C-H bond and subsequent functionalization. The choice of catalyst, oxidant, and reaction conditions is crucial for achieving high yields and regioselectivity.

Starting Material Reagents and Conditions Product Key Features
N-(4-methylphenyl)acetamideI2, Oxidant, CatalystThis compoundDirect C-H activation, High atom economy
N-(4-methylphenyl)acetamideN-Iodosuccinimide (NIS), CatalystThis compoundMild reaction conditions

Acylation of Substituted Iodoanilines

A more traditional and widely used method for the synthesis of this compound involves the acylation of 3-iodo-4-methylaniline (B1581167). sigmaaldrich.com This two-step approach begins with the synthesis of the substituted aniline (B41778), followed by its reaction with an acylating agent, typically acetic anhydride (B1165640) or acetyl chloride, to form the desired acetamide (B32628). This method offers excellent control over the regiochemistry, as the position of the iodo and methyl groups is already established in the aniline precursor.

The reaction is generally straightforward and high-yielding. The 3-iodo-4-methylaniline is dissolved in a suitable solvent, often in the presence of a base to neutralize the acid byproduct, and the acylating agent is added. The product, this compound, can then be isolated and purified by standard laboratory techniques such as recrystallization or column chromatography.

Reactant 1 Reactant 2 Product Reaction Type
3-Iodo-4-methylanilineAcetic AnhydrideThis compoundN-Acylation
3-Iodo-4-methylanilineAcetyl ChlorideThis compoundN-Acylation

Precursor-Based Iodination Approaches

Another versatile strategy involves the iodination of a precursor molecule that already contains the N-(4-methylphenyl)acetamide framework. This approach allows for the introduction of the iodine atom at a later stage of the synthesis. For instance, N-(4-methylphenyl)acetamide can be treated with an electrophilic iodinating agent to yield the desired product. The regioselectivity of this reaction is influenced by the electronic and steric effects of the substituents on the aromatic ring. The acetamido group, being an ortho-, para-director, guides the incoming iodine to the position ortho to itself (C-3), which is also sterically accessible.

Commonly used iodinating agents for this purpose include iodine monochloride (ICl), N-iodosuccinimide (NIS), and a combination of iodine and an oxidizing agent. The choice of reagent and reaction conditions can be optimized to maximize the yield of the desired 3-iodo isomer.

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. The synthesis of this compound and related structures has greatly benefited from the development of novel catalytic systems, particularly those based on palladium and hypervalent iodine reagents.

Palladium-Catalyzed Synthetic Routes for Carbon-Carbon and Carbon-Nitrogen Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. While not directly employed for the synthesis of the this compound core structure itself, these methods are crucial for its further functionalization. The iodo group in this compound serves as a versatile handle for a variety of palladium-catalyzed reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the C-3 position, leading to the synthesis of diverse libraries of compounds with potential applications in medicinal chemistry and materials science.

For instance, the Suzuki coupling of this compound with a boronic acid derivative in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond at the C-3 position. Similarly, a Buchwald-Hartwig amination reaction with an amine would result in the formation of a new carbon-nitrogen bond.

Reaction Type Reactants Catalyst System Bond Formed
Suzuki CouplingThis compound, Arylboronic acidPd catalyst, BaseC-C
Heck ReactionThis compound, AlkenePd catalyst, BaseC-C
Sonogashira CouplingThis compound, Terminal alkynePd/Cu catalyst, BaseC-C
Buchwald-Hartwig AminationThis compound, AminePd catalyst, BaseC-N

Hypervalent Iodine(III) Reagent-Mediated Transformations

Hypervalent iodine reagents have gained prominence as powerful and environmentally benign alternatives to heavy metal catalysts in a variety of organic transformations. nih.gov In the context of synthesizing structures related to this compound, hypervalent iodine(III) reagents can be used as arylating agents in C-H functionalization reactions. Diaryliodonium salts, a class of hypervalent iodine(III) reagents, can transfer an aryl group to a C-H bond under metal-free conditions. nih.gov

These reagents can also be employed in iodination reactions. For example, a hypervalent iodine reagent can serve as an electrophilic iodine source for the direct iodination of N-(4-methylphenyl)acetamide. The reactivity and selectivity of these reagents can be tuned by modifying the ligands attached to the iodine atom. The use of hypervalent iodine reagents often proceeds under mild conditions and with high functional group tolerance, making them an attractive option for late-stage functionalization in complex molecule synthesis.

Sustainable and Efficient Synthetic Practices for this compound

Green Chemistry Principles and Atom-Economical Synthesis

Green chemistry principles provide a framework for designing chemical processes that are environmentally friendly and sustainable. mdpi.com Key to this is the concept of atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. whiterose.ac.uk An ideal synthesis would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. whiterose.ac.uk

The traditional synthesis of this compound can be approached in two primary ways: acetylation of 3-iodo-4-methylaniline or iodination of N-(4-methylphenyl)acetamide. Both routes can be optimized using green chemistry principles.

Greener Acetylation of 3-iodo-4-methylaniline:

Conventional N-acetylation of anilines often employs acetyl chloride or acetic anhydride, which can generate corrosive byproducts like HCl or require an excess of reagents. Greener alternatives focus on using less hazardous acetylating agents and catalytic methods. For instance, the use of acetonitrile (B52724) as both a reagent and solvent in a continuous-flow system catalyzed by alumina (B75360) has been demonstrated for the N-acetylation of various anilines. nih.gov Another approach involves the use of acetic acid in the presence of a reusable solid acid catalyst, which generates water as the only byproduct, thereby significantly improving the atom economy. ijarsct.co.inymerdigital.com Microwave-assisted, solvent- and catalyst-free acylation of anilines with acetic acid also presents an efficient and green protocol with quantitative yields in short reaction times. ijarsct.co.in

Atom-Economical Iodination of N-(4-methylphenyl)acetamide:

Traditional iodination methods often involve stoichiometric amounts of iodine and an oxidant, leading to significant waste. babafaridgroup.edu.in More atom-economical and sustainable methods for the iodination of activated aromatic compounds, such as N-(4-methylphenyl)acetamide, are being explored. These include organocatalytic iodination using reagents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) with a thiourea (B124793) catalyst, which offers high regioselectivity and yields under mild conditions. organic-chemistry.org Another green approach is the use of molecular iodine with an environmentally benign oxidant like hydrogen peroxide, which forms water as the primary byproduct. mdpi.com The application of such methods to the synthesis of this compound would significantly enhance the atom economy of the iodination step.

The following table summarizes potential green chemistry approaches for the synthesis of this compound and their advantages over traditional methods.

Synthetic StepTraditional MethodGreen Chemistry ApproachAdvantages of Green Approach
Acetylation Acetyl chloride or acetic anhydrideCatalytic acetylation with acetic acid or using acetonitrile as the acetylating agent.Higher atom economy, formation of water as the only byproduct, use of less hazardous reagents, potential for catalyst recycling.
Iodination Molecular iodine with stoichiometric oxidantsOrganocatalytic iodination or use of I2 with a green oxidant like H2O2.Reduced waste, milder reaction conditions, high regioselectivity, improved safety profile.

By adopting these green chemistry principles, the synthesis of this compound can be made more sustainable, with reduced waste generation and improved resource efficiency.

Continuous Flow Reactor Applications in Preparation

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceutical intermediates, offering several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. nih.gov The application of continuous flow reactors to the synthesis of this compound can lead to a more efficient and sustainable manufacturing process.

Continuous Flow N-Acetylation:

The N-acetylation of anilines has been successfully demonstrated in continuous flow systems. For instance, a continuous-flow acetylation reaction using acetonitrile as the acetylating agent and alumina as a catalyst has been developed, offering good conversions and yields for various aromatic amines. nih.govresearchgate.net This method avoids the use of hazardous and toxic carboxylic acid derivatives. nih.gov The precise control over residence time and temperature in a microreactor can lead to improved selectivity and yield, minimizing the formation of byproducts. The table below illustrates the results of a continuous-flow acetylation of various anilines, which could be extrapolated to the synthesis of this compound.

Amine SubstrateYield (%)Residence Time (min)Reference
Aniline9527 nih.gov
4-Chloroaniline9227 nih.gov
4-Bromoaniline9427 nih.gov
ParacetamolQuantitative27 nih.gov

Continuous Flow Iodination:

Telescoped Synthesis in Flow:

The implementation of continuous flow reactors in the preparation of this compound offers a promising pathway to a more sustainable and efficient manufacturing process, aligning with the principles of green chemistry and modern process optimization strategies.

Mechanistic Elucidation and Kinetic Studies

Reaction Mechanism Pathways Involving the Iodoaryl-Acetamide Core

The presence of both activating and deactivating groups, along with a halogen, allows for a variety of reaction mechanisms to be explored.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution reactions, the acetamido and methyl groups are activating and direct incoming electrophiles to the ortho and para positions. The iodine atom, while deactivating due to its electronegativity, also acts as an ortho, para-director. rsc.org The regioselectivity of EAS reactions on the N-(3-iodo-4-methylphenyl)acetamide ring is a result of the combined directing effects of these substituents. For instance, in nitration reactions of similar N-acyl-4-methylanilines, the N-acyl group is often the stronger directing group, leading primarily to the product that is ortho to the N-acyl group. rsc.org However, the steric hindrance from the iodine atom at the 3-position would likely influence the substitution pattern, favoring the less hindered positions. The synthesis of related iodo-aniline derivatives often involves direct iodination of the corresponding aniline (B41778), a classic example of electrophilic aromatic substitution. smolecule.comsmolecule.com

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is less common for this substrate unless a strong electron-withdrawing group is also present on the ring to activate it towards nucleophilic attack. masterorganicchemistry.com In a typical NAS reaction, a nucleophile replaces a leaving group on the aromatic ring. The reaction proceeds through a high-energy intermediate called a Meisenheimer complex. For this compound, the iodine atom could potentially act as a leaving group. However, without additional strong electron-withdrawing groups, harsh reaction conditions would likely be required. masterorganicchemistry.com The roles of the aromatic ring and the attacking species are reversed in NAS compared to EAS, with the aromatic ring acting as the electrophile. masterorganicchemistry.com

Reaction TypeKey FeaturesExpected Outcome for this compound
Electrophilic Aromatic Substitution Activating groups (acetamido, methyl) direct incoming electrophiles. The iodo group is a deactivating ortho, para-director. rsc.orgSubstitution at positions ortho and para to the activating groups, with regioselectivity influenced by steric hindrance from the iodo group.
Nucleophilic Aromatic Substitution Requires strong electron-withdrawing groups to activate the ring. The iodo group can act as a leaving group. masterorganicchemistry.comGenerally unfavorable without further activation of the aromatic ring. If forced, would involve displacement of the iodide by a strong nucleophile.

The carbon-iodine bond in this compound can undergo homolytic cleavage under certain conditions, such as exposure to radical initiators or light, to form an aryl radical. These highly reactive intermediates can then participate in a variety of transformations. Research into the antioxidant properties of related indole-3-acetamides suggests that such aromatic compounds can be involved in radical scavenging activities, highlighting the potential for radical-mediated processes. nih.gov The generation of aryl radicals from iodoarenes is a key step in many modern synthetic methodologies, offering alternatives to traditional transition metal-catalyzed cross-coupling reactions. acs.org

Kinetic and Thermodynamic Characterization of Chemical Reactions

A deeper understanding of the reaction mechanisms requires the study of their kinetics and thermodynamics.

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms. researchgate.netdntb.gov.ua By modeling the potential energy surface of a reaction, researchers can identify transition state structures and calculate their energies. This allows for the theoretical determination of activation energies and reaction enthalpies, providing insights that can be compared with experimental data. For example, DFT calculations have been used to study the reactive properties of similar molecules, such as N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, by analyzing molecular electrostatic potential maps and bond dissociation energies to predict sites prone to electrophilic attack and vulnerability towards autoxidation. researchgate.net Similar computational studies on this compound would involve mapping the energetic landscape for electrophilic, nucleophilic, and radical pathways to predict the most favorable reaction routes.

ParameterExperimental ApproachComputational ApproachInformation Gained
Reaction Rate Monitoring concentration changes over time (e.g., via spectroscopy, chromatography).Not directly calculated, but can be inferred from activation barriers.Quantitative measure of reaction speed.
Activation Energy (Ea) Measuring reaction rates at different temperatures and applying the Arrhenius equation.Calculating the energy difference between reactants and the transition state. researchgate.netThe minimum energy required for a reaction to occur.
Transition State Not directly observable.Locating the saddle point on the potential energy surface. researchgate.netThe high-energy intermediate structure between reactants and products.
Thermodynamics (ΔH, ΔG) Calorimetry.Calculating the energy difference between products and reactants.The overall energy change and spontaneity of a reaction.

Chemical Transformations and Derivatization Strategies

Functionalization of the Aryl Iodide Moiety

The carbon-iodine (C-I) bond is the most reactive site for many transformations, particularly for transition-metal-catalyzed cross-coupling reactions, due to its relatively low bond dissociation energy. acs.org This reactivity makes the iodine atom an excellent leaving group for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing aryl halides. The high reactivity of the C-I bond in N-(3-iodo-4-methylphenyl)acetamide makes it an ideal substrate for these transformations. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. rsc.org The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. nih.govresearchgate.net For this compound, this would involve reacting it with a suitable boronic acid in the presence of a palladium catalyst and a base to yield N-(3-aryl-4-methylphenyl)acetamide derivatives. gre.ac.ukgoogle.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

Component Example Condition Role
Aryl Halide This compound Substrate
Boron Reagent Arylboronic acid (e.g., Phenylboronic acid) Coupling Partner
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ Facilitates catalytic cycle
Base K₃PO₄, Na₂CO₃, Cs₂CO₃ Activates boron reagent and neutralizes HX
Solvent Dioxane/H₂O, Toluene Reaction Medium
Temperature 60-100 °C To drive the reaction

This table presents generalized conditions based on typical Suzuki-Miyaura reactions involving aryl iodides. nih.govresearchgate.net

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl iodide with an alkene. wikipedia.org This transformation would yield N-(4-methyl-3-vinylphenyl)acetamide derivatives, where the vinyl group can be further functionalized. The reaction is typically catalyzed by a palladium complex and requires a base to regenerate the active catalyst. organic-chemistry.org

Table 2: Representative Conditions for Heck Coupling of Aryl Iodides

Component Example Condition Role
Aryl Halide This compound Substrate
Alkene Styrene, n-Butyl acrylate Coupling Partner
Catalyst Pd(OAc)₂, PdCl₂ Facilitates catalytic cycle
Ligand PPh₃, PHOX Stabilizes the catalyst
Base Et₃N, K₂CO₃ Regenerates Pd(0) catalyst
Solvent DMF, Acetonitrile (B52724) Reaction Medium

This table outlines general conditions for Heck reactions based on established protocols. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction creates a C-C bond between the aryl iodide and a terminal alkyne, producing an arylethynyl structure. wikipedia.orgorganic-chemistry.org It uniquely requires both a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.org Applying this to this compound would result in the formation of N-(4-methyl-3-(alkynyl)phenyl)acetamide compounds, which are valuable precursors in medicinal chemistry and materials science. researchgate.netrsc.org

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Iodides

Component Example Condition Role
Aryl Halide This compound Substrate
Alkyne Phenylacetylene, Trimethylsilylacetylene Coupling Partner
Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ Facilitates oxidative addition
Co-catalyst CuI Activates the alkyne
Base Et₃N, Piperidine Alkyne deprotonation and HX scavenger
Solvent THF, DMF Reaction Medium

This table summarizes typical conditions for Sonogashira coupling reactions. organic-chemistry.orglibretexts.org

Beyond coupling, the C-I bond can undergo direct reduction or be activated for oxidative processes.

Reductive Dehalogenation: The iodine atom can be selectively removed and replaced with a hydrogen atom through reductive dehalogenation. This process effectively converts this compound into N-(4-methylphenyl)acetamide (p-acetotoluidide). Various methods exist, including metal-catalyzed transfer hydrogenolysis or the use of reducing agents like zinc powder in aqueous ammonium (B1175870) chloride. psu.edu Environmentally benign methods using reagents like sodium sulfite (B76179) in water have also been developed for aryl iodides. rsc.org Photocatalytic methods offer another green alternative for this transformation. researchgate.net

Oxidative Transformations: The carbon-iodine bond can serve as a handle for oxidative reactions. For instance, treatment with strong oxidizing agents can lead to the formation of hypervalent iodine compounds. nih.govbenthamdirect.com These species, such as iodonium (B1229267) salts or iodosyl (B1239551) derivatives, are powerful reagents for transferring functional groups. acs.org For example, they can facilitate the formation of new carbon-nitrogen or carbon-oxygen bonds, expanding the synthetic utility of the original aryl iodide. thieme-connect.com In some contexts, the amino group of the related compound, 3-iodo-4-methylaniline (B1581167), has been oxidized to a nitro group using reagents like m-CPBA without affecting the C-I bond, highlighting the potential for chemoselective transformations. google.com

Chemical Modifications of the Acetamide (B32628) Functional Group

The acetamide group (-NHCOCH₃) also presents opportunities for chemical modification, primarily through reactions at the nitrogen atom or through hydrolysis of the amide bond.

The nitrogen atom of the acetamide group can undergo substitution reactions, such as N-alkylation, although this is generally more challenging than with a free amine. Catalytic methods have been developed for the N-alkylation of aryl amides using alcohols or esters as alkylating agents. rsc.orgrsc.org For example, ruthenium-based catalysts have been shown to facilitate the N-alkylation of various amines using alcohols through a "borrowing hydrogen" mechanism. organic-chemistry.org Such a strategy could potentially be applied to install a new alkyl group on the acetamide nitrogen of this compound. mdpi.com The synthesis of the related N-alkylated compound 3-iodo-4-methyl-N-[(4-methylphenyl)methyl]aniline has been reported, which would be formed from the parent amine. nih.gov

Amide Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to reveal the parent amine, 3-iodo-4-methylaniline. ambeed.com This transformation is often used as a deprotection step in a multi-step synthesis. For instance, the acetamide can be used to moderate the activating effect of the amino group during electrophilic aromatic substitution, and then subsequently removed. libretexts.org

Amide Formation: The synthesis of this compound itself is a straightforward process. It is typically prepared via the acylation of 3-iodo-4-methylaniline. ambeed.com This reaction is commonly achieved by treating the amine with acetyl chloride or acetic anhydride (B1165640), often in the presence of a mild base to neutralize the acid byproduct. smolecule.comresearchgate.net

Aromatic Ring Functionalization Beyond Halogenation

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of new functional groups directly onto the ring. minia.edu.egminia.edu.eg The outcome of such reactions is dictated by the directing effects of the substituents already present: the acetamido group (-NHAc), the methyl group (-CH₃), and the iodine atom (-I).

Both the acetamido and methyl groups are ortho-, para-directing and activating, while the iodine atom is deactivating but also ortho-, para-directing. rsc.orgrsc.org The N-acetyl group is a stronger activating and directing group than the methyl group. rsc.org However, its activating ability is moderated compared to a free amino group, which helps to prevent polysubstitution. libretexts.org

Considering the positions on the ring:

C2 (ortho to -NHAc, ortho to -I): Electronically activated by the acetamido group but potentially sterically hindered by the adjacent iodine.

C5 (meta to -NHAc, ortho to -CH₃): Activated by the methyl group but meta to the stronger directing acetamido group.

C6 (para to -CH₃, meta to -I, ortho to -NHAc): This position is strongly activated. It is ortho to the powerful acetamido directing group and para to the methyl group.

Based on the combined electronic and steric effects, electrophilic substitution is most likely to occur at the C6 position, which is activated by both the acetamido and methyl groups and is sterically accessible. Nitration of similarly substituted N-acylanilines, for example, typically proceeds at the position para to the N-acyl group if available; otherwise, it occurs at the ortho position. rsc.orgrsc.org In this case, with the para position to the acetamido group occupied by iodine, the ortho positions (C2 and C6) are the primary targets, with C6 being favored due to reduced steric hindrance from the iodine.

Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.orgcanada.ca In this strategy, a functional group on the ring, known as a directed metalation group (DMG), coordinates to an organolithium reagent, facilitating deprotonation at a nearby ortho position. baranlab.org The acetamido group (-NHAc) in this compound is a potent DMG. baranlab.orgcanada.ca

The acetamido group directs metalation, typically with an alkyllithium base like n-BuLi or s-BuLi, to the C2 position of the phenyl ring. This is due to the formation of a stabilized six-membered ring intermediate involving the lithium cation, the amide oxygen, and the ortho-proton. The resulting ortho-lithiated species is a highly reactive nucleophile that can be quenched with various electrophiles to introduce new substituents at the C2 position with high regioselectivity. This method circumvents the typical substitution patterns governed by the electronic effects of the ring substituents, offering a direct route to 2,3,4-trisubstituted aniline (B41778) derivatives.

While specific studies on this compound are not extensively detailed in the provided results, the principles of DoM are well-established for anilide systems. baranlab.orgcanada.ca The presence of the iodine and methyl groups may sterically and electronically influence the rate and efficiency of the metalation, but the directing effect of the acetamido group is expected to be the dominant controlling factor.

Site-Selective Substitutions on the Phenyl Ring

The iodine atom on the phenyl ring of this compound serves as a versatile handle for a variety of site-selective substitution reactions, most notably palladium-catalyzed cross-coupling reactions. libretexts.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. rsc.orgresearchgate.netgre.ac.uk This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C3 position, replacing the iodine atom. For instance, coupling this compound with various arylboronic acids would yield N-(3-aryl-4-methylphenyl)acetamide derivatives, which are precursors to complex biaryl structures. gre.ac.uksemanticscholar.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene. libretexts.orgmdpi.comscirp.orgresearchgate.net This reaction forms a new carbon-carbon bond at the C3 position and introduces a vinyl group, leading to the synthesis of substituted stilbene (B7821643) and cinnamate (B1238496) analogues. mdpi.commdpi.com Intramolecular versions of the Heck reaction can also be employed to construct new ring systems. libretexts.orgmdpi.com

Other Cross-Coupling Reactions: Beyond Suzuki and Heck couplings, the iodo-substituent facilitates other important transformations such as Sonogashira coupling (with terminal alkynes), Buchwald-Hartwig amination (with amines), and various carbonylation reactions. These methods provide access to a diverse array of derivatives functionalized at the C3 position.

The table below summarizes the potential site-selective substitution reactions for this compound.

Reaction Type Coupling Partner Catalyst/Reagents Bond Formed Product Type
Suzuki-Miyaura R-B(OH)₂Pd catalyst, BaseC-C3-Aryl/Alkyl-substituted derivative
Heck AlkenePd catalyst, BaseC-C3-Vinyl-substituted derivative
Sonogashira Terminal AlkynePd/Cu catalyst, BaseC-C (sp)3-Alkynyl-substituted derivative
Buchwald-Hartwig R₂NHPd catalyst, BaseC-N3-Amino-substituted derivative
Carbonylation CO, Nu-HPd catalyst, BaseC-C(=O)3-Carboxylic acid derivative (Nu=OH)

Synthesis of Complex Molecular Architectures and Scaffolds

The strategic placement of the iodo, methyl, and acetamido groups makes this compound a valuable building block for constructing more intricate molecular structures, including fused and bridged heterocyclic systems. semanticscholar.orgsemanticscholar.org

Utilization as a Key Synthetic Intermediate and Building Block

This compound is a crucial intermediate in multi-step syntheses, particularly in the field of medicinal chemistry and drug discovery. mdpi.comacs.orgresearchgate.net Its utility stems from the ability to sequentially or orthogonally functionalize the different positions on the phenyl ring.

For example, a synthetic route could first involve a Suzuki-Miyaura coupling at the C3-iodo position to install a complex aryl or heteroaryl moiety. semanticscholar.org Subsequently, the acetamido group can be hydrolyzed to the corresponding amine, which can then be used for further derivatization, such as amide bond formation or conversion into other functional groups. The methyl group can also participate in reactions, such as benzylic halogenation or oxidation, to introduce further complexity.

This compound has been identified as a building block in the synthesis of biologically active molecules, such as kinase inhibitors. semanticscholar.org In one documented synthesis, N-(3-acetamido-4-methylphenyl)-3-iodo-1-methyl-1H-indazole-5-carboxamide was prepared and subsequently used in a Suzuki-Miyaura reaction to create more complex derivatives targeting bromodomains. semanticscholar.org This highlights the role of the N-(3-amino-4-methylphenyl)acetamide core in constructing molecules with specific biological targets.

Construction of Fused and Bridged Heterocyclic Systems

The structure of this compound is well-suited for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. semanticscholar.orgsemanticscholar.org These reactions often involve forming a new ring that incorporates atoms from the substituents and the phenyl ring.

A common strategy involves an initial substitution reaction at the C3-iodo position, followed by a cyclization step. For instance, a Heck reaction could introduce a vinyl group that subsequently undergoes an intramolecular cyclization to form a quinolone or related heterocyclic system. mdpi.com Similarly, introducing a group with a nucleophilic center via a coupling reaction can set the stage for an intramolecular cyclization onto the acetamido group or an activated position on the ring. google.commdpi.compitt.edu

One potential pathway is the synthesis of benzofurans or indoles. For example, after modification of the acetamido group and a coupling reaction at the iodo position, an intramolecular cyclization could be triggered to form a fused five-membered ring. semanticscholar.org Patent literature describes intramolecular Friedel-Crafts acylation reactions as a method for cyclization, which could be applicable to derivatives of this compound to form tricyclic structures. google.com The strategic combination of cross-coupling and cyclization reactions allows for the efficient construction of diverse and complex heterocyclic scaffolds from this versatile starting material. semanticscholar.orgrsc.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for confirming the chemical structure of N-(3-iodo-4-methylphenyl)acetamide by mapping the connectivity and chemical environment of its hydrogen and carbon atoms.

A complete assignment of the ¹H and ¹³C NMR spectra of this compound can be achieved through a suite of 2D NMR experiments. While specific spectra for this compound are not available, data from the closely related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, which shares the 3-iodo-4-methylphenylamine core, provides a strong basis for predicting the chemical shifts and correlations. researchgate.net

¹H-NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the two methyl groups. The aromatic region would feature a doublet for the proton at the 5' position and a doublet of doublets for the proton at the 6' position, with their coupling patterns revealing their ortho and meta relationships. A singlet would be observed for the proton at the 2' position. researchgate.net The N-H proton typically appears as a broad singlet, and the acetyl and aryl methyl groups would each present as sharp singlets.

¹³C-NMR: The carbon spectrum would display signals for all nine unique carbon atoms. The carbonyl carbon of the acetamide (B32628) group is expected at the downfield end of the spectrum (~160-170 ppm). The aromatic carbons would appear in the 120-140 ppm range, with the carbon bearing the iodine atom (C3') being significantly shielded due to the heavy atom effect. researchgate.net

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. Key correlations would be observed between the aromatic protons on the phenyl ring (H5' and H6'), confirming their neighboring positions. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It would definitively link the signals of H2', H5', and H6' to their corresponding aromatic carbons (C2', C5', C6') and the methyl proton signals to their respective carbon signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular skeleton. Expected correlations would include the N-H proton to the carbonyl carbon and to aromatic carbons C2' and C6'. The acetyl methyl protons would show a strong correlation to the carbonyl carbon. nih.gov

An interactive table summarizing the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on analogous structures, is presented below.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
C=O-~168N-H, Acetyl-CH₃
Acetyl-CH₃~2.1~24C=O
N-H~9.3 (broad)-C=O, C1', C2', C6'
C1'-~138H2', H5', H6'
C2'~8.2 (d)~135C1', C3', C4', C6'
C3'-~100H2', H5'
C4'-~130H2', H5', H6', Aryl-CH₃
Aryl-CH₃~2.4~27C3', C4', C5'
C5'~7.2 (d)~130C1', C3', C4'
C6'~7.7 (dd)~120C1', C2', C4'

d=doublet, dd=doublet of doublets. Predictions are based on data from related compounds. researchgate.net

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical aspect of solid-state chemistry. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing different polymorphic forms, as the NMR parameters are highly sensitive to the local molecular environment. x-mol.com

For substituted acetanilides, polymorphism is a known phenomenon. researchgate.net Studies on related compounds like 4-methyl-2-nitroacetanilide have demonstrated that different polymorphs give rise to distinct ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR spectra. researchgate.net These spectral differences arise from variations in molecular conformation (e.g., torsion angles) and intermolecular interactions, such as hydrogen bonding, in the different crystal lattices. x-mol.com

Therefore, if this compound exists in polymorphic forms, ¹³C ssNMR would be expected to show different chemical shifts for the carbon atoms, particularly for those involved in the amide linkage (C=O and C1') and the substituted phenyl ring. This allows for the unambiguous identification and quantification of different polymorphs in a bulk sample. researchgate.net

Vibrational Spectroscopy: FT-IR and FT-Raman Investigations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), provides detailed information about the molecular vibrations and functional groups within this compound.

A detailed analysis of the vibrational spectra can be achieved by comparing experimental FT-IR and FT-Raman data with theoretical wavenumbers calculated using methods like Density Functional Theory (DFT). While specific spectra for this compound are not published, extensive studies on the closely related N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide provide a robust framework for assigning the principal vibrational modes. researchgate.netresearchgate.net The fundamental vibrations of the 3-iodo-4-methylphenyl and acetamide moieties are expected to be largely consistent.

Key vibrational modes and their expected wavenumbers are:

N-H Stretch: A strong band in the FT-IR spectrum, typically between 3300 and 3250 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amide. researchgate.net

Amide I (C=O Stretch): A very strong and sharp absorption in the FT-IR spectrum, usually found between 1680 and 1650 cm⁻¹, primarily due to the C=O stretching vibration. nih.gov

Amide II: A strong band in the 1550-1520 cm⁻¹ region, arising from a coupling of the N-H in-plane bending and C-N stretching modes.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are observed just below 3000 cm⁻¹.

Phenyl Ring Modes: Stretching vibrations of the phenyl ring typically occur in the 1600-1450 cm⁻¹ region.

C-I Stretch: The carbon-iodine stretching vibration is expected at a lower frequency, generally in the 600-500 cm⁻¹ range.

An interactive table presenting the detailed band assignments for this compound is shown below, based on data from analogous compounds.

Wavenumber (cm⁻¹) FT-IRWavenumber (cm⁻¹) FT-RamanAssignment (Vibrational Mode)
~3280~3280ν(N-H) Amide A
~3070~3070ν(C-H) aromatic
~2960~2960νₐₛ(CH₃)
~2925~2925νₛ(CH₃)
~1665~1665ν(C=O) Amide I
~1590~1590ν(C-C) phenyl ring
~1530-δ(N-H) + ν(C-N) Amide II
~1400~1400δ(CH₃)
~1290~1290Amide III
~880~880γ(C-H) out-of-plane bending
~820~820Phenyl ring breathing
~540~540ν(C-I)

ν=stretching, δ=in-plane bending, γ=out-of-plane bending, as=asymmetric, s=symmetric. Assignments are based on data from related compounds. researchgate.netresearchgate.netnih.gov

The this compound molecule possesses conformational flexibility, primarily around the C(aryl)-N and N-C(carbonyl) bonds. The relative orientation of the phenyl ring and the acetamide group is a key structural feature. For N-phenylacetamides, the trans conformation of the amide bond (where the carbonyl oxygen and the N-H proton are on opposite sides) is significantly more stable and is the overwhelmingly expected form. grafiati.com

The planarity of the molecule is influenced by a balance between steric hindrance from the substituents and electronic effects like conjugation between the phenyl ring and the amide group. The presence of the iodine atom at the meta position and the methyl group may induce some twisting of the amide plane relative to the phenyl ring. Vibrational spectroscopy can probe these conformational features, as the frequencies of certain bending and torsional modes are sensitive to the molecular geometry. grafiati.com

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and details of intermolecular interactions. Although a specific crystal structure for this compound is not available in the public databases, the crystal packing can be reliably predicted based on extensive studies of substituted acetanilides. researchgate.netacs.org

Acetanilides are well-known to form robust supramolecular structures dominated by N-H···O=C hydrogen bonds. The most common motif involves the formation of infinite one-dimensional chains where molecules are linked head-to-tail. acs.orgacs.org In these chains, the N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule.

The substituents on the phenyl ring (iodine and methyl) will then dictate how these hydrogen-bonded chains pack together to form the full three-dimensional crystal lattice. Additional weak interactions, such as C-H···O, C-H···π, and potentially halogen bonds involving the iodine atom (I···O or I···π), would further stabilize the crystal structure. iucr.org The presence of different packing arrangements of these chains could lead to the formation of different polymorphs. researchgate.net

Single-Crystal X-ray Diffraction Analysis of Intermolecular Interactions

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. While a specific crystal structure for this compound has not been detailed in the surveyed literature, analysis of structurally related compounds allows for a robust prediction of the intermolecular interactions that would dictate its crystal lattice.

The molecular structure of this compound features key functional groups capable of forming strong and weak intermolecular interactions: the amide group (an N-H donor and a C=O acceptor) and the iodo-substituted phenyl ring. In the crystalline state, these interactions would govern the supramolecular assembly.

N-H···O Hydrogen Bonds: The most dominant interaction in the crystal packing of acetanilides is the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule. acs.orgresearchgate.net This interaction typically leads to the formation of one-dimensional chains or dimeric motifs. acs.orgpsu.edu

Other Weak Interactions: Additional stability is often conferred by weaker interactions, such as C-H···π interactions, where a hydrogen atom interacts with the electron cloud of the aromatic ring, and π-π stacking interactions between adjacent phenyl rings. researchgate.netias.ac.in

Table 1: Typical Intermolecular Interactions Expected in Acetanilide-like Crystal Structures

Interaction Type Donor Acceptor Typical Distance/Geometry
Hydrogen Bond N-H C=O N···O distance of 2.8-3.0 Å
Halogen Bond C-I O=C I···O distance less than the sum of van der Waals radii (~3.50 Å)
Halogen Bond C-I I-C I···I distance less than the sum of van der Waals radii (~3.96 Å)

This table presents generalized data based on analogous structures reported in the chemical literature.

Crystal Packing and Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. acs.orgresearchgate.net These different forms, or polymorphs, can exhibit distinct physical properties despite having the same chemical identity. Polymorphism in acetanilide (B955) derivatives is a known phenomenon, arising from different possible arrangements (crystal packing) of the molecules in the solid state, often facilitated by the flexibility of the acetamido group and the variety of possible intermolecular interactions. acs.orgpsu.eduumsl.edu

Studies on substituted N-phenylacetamides reveal that molecules can pack into different crystal systems (e.g., monoclinic vs. orthorhombic) with different space groups. acs.orgpsu.edu For instance, N-(2-chlorophenyl)acetamide is known to exist in both monoclinic (P21/c) and orthorhombic (Pca21) forms. acs.org The specific polymorph obtained can be influenced by crystallization conditions such as solvent and temperature.

The packing is often dominated by amide-amide hydrogen-bonded chains, with variations in how these chains are arranged relative to one another. acs.orgresearchgate.net The presence and nature of substituents on the phenyl ring, such as the iodo and methyl groups in this compound, would further influence these packing arrangements and the potential for polymorphism.

Table 2: Example of Polymorphism in a Substituted Acetanilide

Compound Polymorph Crystal System Space Group
N-(2-chlorophenyl)acetamide Form 1 Monoclinic P21/c

This table illustrates documented polymorphism in a related compound, as specific data for this compound is not available. acs.org

Advanced Mass Spectrometry and Elemental Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of organic compounds. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), which allows for the determination of a unique elemental composition. Current time information in Madison County, US.

For this compound, HRMS would be used to confirm its molecular formula, C₉H₁₀INO, by comparing the experimentally measured accurate mass with the theoretically calculated exact mass. The analysis is typically performed on the protonated molecule, [M+H]⁺, generated via soft ionization techniques like Electrospray Ionization (ESI).

Table 3: Calculated Exact Masses for this compound

Species Formula Ion Type Calculated Exact Mass (Da)
This compound C₉H₁₀INO [M] 274.9756
Protonated Molecule C₉H₁₁INO⁺ [M+H]⁺ 275.9834

Calculated using the most abundant isotopes: C=12.00000, H=1.00783, I=126.90447, N=14.00307, O=15.99491, Na=22.98977.

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented by collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. This provides valuable information about the molecule's structure. chemscene.comnih.gov

The fragmentation of this compound would likely proceed through several key pathways. For the protonated molecule ([M+H]⁺ at m/z 276.0), common fragmentation patterns for N-aryl acetamides involve the cleavage of the amide bond. nih.govunl.pt

A plausible fragmentation pathway would be:

Loss of Ketene (B1206846): A characteristic fragmentation for acetanilides is the neutral loss of ketene (CH₂=C=O, 42.01 Da) from the protonated molecule, leading to the formation of the corresponding anilinium ion.

C-I Bond Cleavage: The carbon-iodine bond is relatively weak and can cleave, resulting in the loss of an iodine radical (I•) or a hydrogen iodide molecule (HI). docbrown.infodocbrown.info This is often observed as a peak at m/z 127 (I⁺) or a large mass difference of 127 or 128 units between fragment ions. whitman.edu

Table 4: Plausible MS/MS Fragments for [this compound+H]⁺

Precursor Ion (m/z) Proposed Fragment Ion Formula of Fragment m/z of Fragment Neutral Loss
276.0 [M+H]⁺ C₉H₁₁INO⁺ 276.0 -
276.0 [M+H - C₂H₂O]⁺ C₇H₉IN⁺ 234.0 Ketene (CH₂=C=O)
276.0 [M+H - I]⁺ C₉H₁₁NO⁺ 149.1 Iodine Radical (I•)

This table presents a proposed fragmentation pathway. Actual fragmentation can be more complex and is dependent on the specific MS/MS conditions.

No Specific Computational Research Found for this compound

Following a comprehensive search for computational and theoretical chemistry studies, it has been determined that there is no specific published research available for the chemical compound This compound that aligns with the requested detailed outline.

While extensive computational analyses—including Density Functional Theory (DFT), molecular orbital analysis, and Molecular Dynamics (MD) simulations—have been conducted, this research focuses on structurally related but distinct molecules. Notably, detailed theoretical investigations are available for N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide and its derivatives. researchgate.netdntb.gov.uax-mol.comresearchgate.netchemrxiv.org These studies on the pyrazine (B50134) analogue cover topics such as electronic structure, reactivity, molecular orbital interactions, and behavior in solution. researchgate.netresearchgate.netchemrxiv.org

However, the difference in the amide functional group—an acetamide in the requested compound versus a pyrazine-2-carboxamide in the studied compounds—is significant. This structural variance directly influences the electronic and conformational properties of the molecule. Consequently, the findings from the pyrazine-2-carboxamide derivative cannot be accurately extrapolated or attributed to this compound.

Searches for computational data specifically on this compound did not yield any dedicated studies that would provide the necessary data for an analysis of its electronic structure, reactivity, molecular orbitals, or conformational dynamics as per the requested structure. The available information is limited to other related acetamide compounds or different molecular systems. iucr.org

Therefore, due to the absence of specific scientific literature and data for this compound, it is not possible to generate the requested scientific article while adhering to the required standards of accuracy and strict focus.

Computational and Theoretical Chemistry Studies

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like N-(3-iodo-4-methylphenyl)acetamide. These theoretical predictions are crucial for interpreting experimental data and understanding the molecule's electronic structure and dynamics.

Theoretical NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a valuable tool in structural elucidation. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are employed to compute NMR chemical shifts (δ) and spin-spin coupling constants (J). organicchemistrydata.org The Gauge-Independent Atomic Orbital (GIAO) method is frequently implemented in these calculations to ensure the accuracy of the predicted chemical shifts. uantwerpen.be

For acetamide (B32628) derivatives, computational studies often involve optimizing the molecular geometry and then performing GIAO-NMR calculations. researchgate.net Ab initio molecular dynamics simulations can further refine these predictions by accounting for conformational sampling and explicit solvent effects, which has been shown to provide excellent agreement with experimental data, especially for amide protons. nih.gov While specific computed values for this compound are not detailed in the available literature, calculations for analogous structures provide insight into the expected results. nih.govresearchgate.net The calculations would typically yield predicted ¹H and ¹³C chemical shifts for each unique atom in the molecule, as well as the J-coupling constants between neighboring protons. organicchemistrydata.org

Table 1: Illustrative Format for Theoretical NMR Data This table is a representation of how theoretical NMR data would be presented. Specific values for this compound require dedicated computational studies.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
NHValue-
Phenyl H2'Value-
Phenyl H5'Value-
Phenyl H6'Value-
CH₃ (acetyl)ValueValue
CH₃ (phenyl)ValueValue
C=O-Value

Computed Vibrational Frequencies and Intensities

Theoretical vibrational analysis is used to assign and interpret infrared (IR) and Raman spectra. DFT calculations, often using the B3LYP functional, are a standard method for computing the vibrational frequencies and intensities of organic molecules. researchgate.net These calculations were performed on the closely related compound, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, providing a strong model for the vibrational modes of this compound. researchgate.netresearchgate.net

The computed spectrum typically shows characteristic vibrational modes. For instance, the N-H stretching vibration is sensitive to hydrogen bonding, and a redshift (a shift to a lower wavenumber) from the computed gas-phase value in an experimental spectrum can indicate the weakening of the N-H bond due to its involvement in hydrogen bonding. researchgate.netresearchgate.net Other significant computed vibrations include the stretching modes of the carbonyl group (C=O), various stretching and bending modes of the phenyl ring, and the vibrations of the methyl groups. uantwerpen.beresearchgate.net

Table 2: Selected Computed Vibrational Frequencies for the Analogous Compound N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide (Data serves as a model for this compound)

Vibrational ModeComputed Wavenumber (cm⁻¹)Assignment
N-H Stretch~3400-3500Stretching of the amide N-H bond. researchgate.netresearchgate.net
C-H Stretch (Aromatic)~3000-3100Stretching of C-H bonds on the phenyl ring. researchgate.net
C-H Stretch (Methyl)~2900-3000Asymmetric and symmetric stretching of C-H bonds in the methyl groups. uantwerpen.be
C=O Stretch~1650-1700Stretching of the carbonyl double bond in the acetamide group.
Phenyl Ring Stretch~1400-1600C=C stretching vibrations within the aromatic ring. researchgate.net
Ring Breathing Mode~819Collective symmetric vibration of the phenyl ring. researchgate.netresearchgate.net

Intermolecular Interactions and Crystal Engineering

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions. Understanding these interactions is fundamental to crystal engineering, which seeks to design and control the formation of solid-state structures with desired properties.

Hydrogen Bonding Networks (N-H⋯O, C-H⋯O, C-H⋯π)

Hydrogen bonds are among the most critical interactions in determining the supramolecular assembly of acetamide derivatives. In the crystal structures of related compounds, several types of hydrogen bonds are consistently observed:

N-H⋯O Interactions: The classic N-H⋯O hydrogen bond is a dominant feature in the crystal packing of acetamides. nih.gov The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor. These interactions often link molecules into one-dimensional chains or dimers. nih.goviucr.orgiucr.org For example, in N-(5-iodo-4-phenylthiazol-2-yl)acetamide, N—H⋯O hydrogen bonds form chains in an ⋯A⋯B⋯A⋯B⋯ fashion. iucr.orgnih.gov

C-H⋯O Interactions: Weaker C-H⋯O hydrogen bonds also contribute to the stability of the crystal lattice. In these interactions, activated carbon-hydrogen bonds, such as those on the aromatic ring or adjacent to the carbonyl group, can act as donors to a carbonyl oxygen acceptor. iucr.org These often reinforce the primary N-H⋯O networks. iucr.org

C-H⋯π Interactions: This type of hydrogen bond involves a C-H bond acting as a donor and the electron-rich π-system of an aromatic ring acting as an acceptor. nih.gov Such interactions have been observed in the crystal structures of similar molecules, where they link molecular chains together. iucr.orgiucr.org

Table 3: Typical Hydrogen Bonds in Acetamide Crystal Structures

Interaction TypeDonorAcceptorTypical Supramolecular Motif
N-H⋯OAmide N-HCarbonyl OChains, Dimers. nih.goviucr.org
C-H⋯OAromatic C-HCarbonyl OReinforcement of primary H-bonds. iucr.org
C-H⋯πAromatic/Aliphatic C-HPhenyl Ring (π-system)Linking of chains or layers. iucr.orgiucr.org

Halogen Bonding Interactions (I⋯I, I⋯S, N⋯I)

The presence of an iodine atom in this compound introduces the possibility of halogen bonding, a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species.

I⋯I Interactions: Contacts between iodine atoms on adjacent molecules are a form of halogen bonding that can significantly influence crystal packing. iucr.org In the crystal structure of N-(5-iodo-4-phenylthiazol-2-yl)acetamide, I⋯I contacts with a distance of 3.8547 (5) Å link molecules together. nih.gov These interactions can be classified based on their geometry.

I⋯S and N⋯I Interactions: Halogen atoms can also interact with other heteroatoms. I⋯S interactions, with distances around 3.7758 (9) Å, have been observed in related thiazole (B1198619) structures. iucr.orgnih.gov Furthermore, intramolecular N–H⋯I hydrogen bonds have been identified in the polymorphs of ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, which helps to stabilize the molecular conformation. nih.gov

π-π Stacking Interactions in Crystal Lattices

In the crystal lattices of similar aromatic compounds, offset π-π stacking is commonly observed. acs.orgsemanticscholar.org This arrangement, where the rings are parallel but laterally displaced, is often more energetically favorable than a perfect face-to-face orientation. For instance, in polymorphs of a related iodo-substituted sulfonamide, offset π-π stacking interactions between phenyl rings were observed with intercentroid distances ranging from 3.84 Å to 4.17 Å. acs.orgsemanticscholar.org In other structures, similar offset face-to-face π-interactions have been noted with inter-centroid distances of 3.7843 (16) Å. iucr.org These interactions help to build up the three-dimensional architecture by linking molecular layers or chains. researchgate.net

Hirshfeld Surface Analysis for Noncovalent Interactions

A comprehensive search of available scientific literature and crystallographic databases indicates that a specific Hirshfeld surface analysis for the compound this compound has not been reported. This analytical technique, which is crucial for understanding the noncovalent interactions that govern crystal packing, relies on high-quality single-crystal X-ray diffraction data. The absence of such a study in the public domain prevents a detailed quantitative discussion and the generation of specific data tables for this particular compound.

While direct analysis of this compound is not available, the principles of Hirshfeld surface analysis can be understood from studies on structurally related iodo- and acetamide-containing organic molecules. This methodology provides valuable insights into the nature and relative contributions of various intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, which collectively determine the supramolecular architecture of a crystal.

For a typical iodo-substituted phenylacetamide derivative, a Hirshfeld surface analysis would be expected to reveal the following key interactions:

N-H···O Hydrogen Bonds: The amide functional group is a potent hydrogen bond donor (N-H) and acceptor (C=O). This would likely lead to the formation of strong hydrogen bonds, often resulting in characteristic chains or dimeric motifs within the crystal lattice. On a Hirshfeld surface, these would appear as distinct red regions, indicating close intermolecular contacts.

Halogen Bonding (C-I···O/N): The iodine atom, with its electropositive σ-hole, is capable of forming halogen bonds with electronegative atoms like oxygen or nitrogen from neighboring molecules. The strength and geometry of these interactions would be a key feature of the crystal packing.

π-π Stacking: The presence of the phenyl ring allows for potential π-π stacking interactions between adjacent molecules. The extent of this stacking would depend on the steric hindrance imposed by the iodo and methyl substituents.

Other van der Waals Interactions: A significant portion of the crystal packing would also be influenced by weaker, non-directional van der Waals forces, including H···H, C···H, and I···H contacts. A 2D fingerprint plot derived from the Hirshfeld surface would quantify the relative percentage contributions of each of these interaction types.

Without a dedicated crystallographic and computational study on this compound, any further discussion would be speculative. The generation of precise data tables, similar to those found in published crystallographic reports, is therefore not possible at this time. Future research involving the synthesis of single crystals of this compound and their subsequent analysis by X-ray diffraction would be required to elucidate the specific details of its solid-state structure and noncovalent interactions.

Applications in Catalysis and Advanced Organic Materials Non Biological Focus

Role in Ligand Design and Coordination Chemistry

The foundational elements of N-(3-iodo-4-methylphenyl)acetamide are well-suited for the construction of specialized ligands for transition metal catalysis. The interplay between the iodo and acetamido groups allows for multifaceted coordination strategies.

The amide functionality of this compound serves as a classical N-donor site. However, its true potential lies in its capacity to be transformed into more complex ligand scaffolds. The aryl iodide group is a key reactive handle for carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions can be employed to introduce additional coordinating groups, thereby creating bidentate or multidentate ligands. For instance, the iodine atom could be substituted with a phosphine, pyridine, or other coordinating moiety, leading to a variety of ligand architectures.

Table 1: Potential Ligand Scaffolds Derived from this compound

Reagent/Catalyst SystemResulting Ligand TypePotential Application
Palladium catalyst, PinacolboraneBorylated intermediateFurther functionalization
Palladium catalyst, PhenylphosphinePhosphine-functionalized ligandHomogeneous catalysis
Copper catalyst, Sodium azideAzide-functionalized intermediateClick chemistry, heterocycle synthesis

The methyl group on the phenyl ring can also exert subtle steric and electronic effects, influencing the coordination geometry and stability of the resulting metal complexes.

Beyond its role as a precursor, the iodoarylacylamide moiety itself can be directly incorporated into catalytic systems. The iodine atom can participate in halogen bonding, a non-covalent interaction that can influence the stereoselectivity and efficiency of certain catalytic reactions. Furthermore, the entire this compound unit can act as a ligand where the amide oxygen and the aryl iodide (through halogen bonding or oxidative addition) could potentially coordinate to a metal center. While specific examples involving this exact molecule are not prominent, the principles of using halogenated aromatic compounds in catalyst design are well-established.

Integration into Functional Organic Materials (Synthesis and Characterization Focus)

The structural features of this compound also make it an attractive building block for the synthesis of functional organic materials, including polymers and supramolecular assemblies.

The reactivity of the aryl iodide presents a clear pathway for the integration of this compound into polymer chains. Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl halide, is a powerful tool for the synthesis of conjugated polymers. This compound could serve as the aryl halide monomer, which, when reacted with a di-alkyne comonomer, would lead to the formation of a polymer with regularly spaced acetamido-phenyl units. These polymers could exhibit interesting photophysical or liquid crystalline properties.

Table 2: Potential Polymerization Reactions Involving this compound

ComonomerPolymerization ReactionResulting Polymer TypePotential Properties
1,4-DiethynylbenzeneSonogashira couplingPoly(phenylene ethynylene)Conjugated, fluorescent
4,4'-Bis(tributylstannyl)-biphenylStille couplingPoly(phenylene)High thermal stability

The amide group within the polymer chain can promote inter-chain hydrogen bonding, influencing the material's morphology, solubility, and thermal properties.

Non-covalent interactions are the driving force behind the formation of supramolecular assemblies. This compound possesses multiple sites capable of engaging in such interactions. The amide group is a classic hydrogen bond donor and acceptor, enabling the formation of one-dimensional tapes or two-dimensional sheets. The iodine atom can act as a halogen bond donor, interacting with Lewis basic sites on other molecules. Furthermore, the aromatic ring can participate in π-π stacking interactions. This combination of hydrogen bonding, halogen bonding, and π-π stacking could lead to the formation of complex and well-defined self-assembling systems, such as gels, liquid crystals, or co-crystals with tunable properties. The interplay of these forces is a key area of research in crystal engineering and materials science.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis, moving it from a trial-and-error-based practice to a more predictive and data-driven science. rsc.orgresearchgate.net For a molecule like N-(3-iodo-4-methylphenyl)acetamide, these computational tools offer a wealth of possibilities for future research and development.

Machine learning algorithms, trained on vast datasets of chemical reactions, can predict the outcomes of reactions with increasing accuracy. neurips.ccnips.ccnih.gov For the synthesis of this compound and its derivatives, this means that potential synthetic routes can be evaluated in silico before any wet lab experimentation is undertaken. This not only saves time and resources but also opens the door to discovering unconventional and more efficient synthetic pathways that might not be obvious to a human chemist. acs.org Furthermore, AI can be employed in retrosynthetic analysis, breaking down a complex target molecule into simpler, commercially available starting materials, thereby streamlining the entire synthesis planning process. rsc.orgmdpi.com

Beyond just predicting reactions, machine learning models can optimize reaction conditions to maximize yield and minimize byproducts. beilstein-journals.orgresearchgate.net By analyzing how factors like temperature, solvent, catalyst, and reaction time influence the outcome of the synthesis of this compound, AI can identify the optimal set of conditions for its production. This is particularly valuable for complex, multi-step syntheses of novel derivatives where manual optimization would be prohibitively time-consuming.

The table below illustrates the potential impact of AI and ML on the synthesis of this compound and its derivatives.

AI/ML ApplicationPotential Impact on this compound Synthesis
Reaction Prediction Identification of novel and more efficient synthetic routes.
Retrosynthetic Analysis Streamlined planning of multi-step syntheses for complex derivatives.
Reaction Condition Optimization Maximization of product yield and minimization of byproducts.
Catalyst Design Discovery of new, more effective catalysts for its synthesis. rsc.org
Property Prediction In-silico prediction of the physicochemical and biological properties of new derivatives.

Exploration of Novel Reaction Methodologies and Uncharted Chemical Space

The quest for novel molecules with unique properties is a driving force in chemical research. For this compound, the exploration of novel reaction methodologies is key to unlocking its full potential and venturing into "uncharted chemical space"—the vast number of possible molecules that have yet to be synthesized. nih.govnih.govacs.org

Modern synthetic organic chemistry offers a powerful toolkit of reactions that can be applied to functionalize the this compound scaffold. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be used to introduce a wide variety of substituents at the iodo-position of the molecule. acs.org This allows for the creation of a diverse library of derivatives with tailored electronic and steric properties.

Furthermore, the development of C-H functionalization reactions provides a direct and atom-economical way to forge new carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.net Applying these methods to this compound could enable the direct modification of the aromatic ring and the methyl group, leading to the synthesis of previously inaccessible analogues.

The concept of exploring uncharted chemical space with this compound as a starting point is particularly exciting. By combining different novel reaction methodologies, it is possible to systematically generate a vast array of new compounds. pharmaron.com This exploration is not random; it can be guided by computational predictions of the properties of the target molecules, as discussed in the previous section.

The following table outlines some novel reaction methodologies and their potential for creating diverse derivatives of this compound.

Reaction MethodologyPotential Derivatives of this compound
Palladium-Catalyzed Cross-Coupling Arylated, alkenylated, and alkynylated derivatives at the 3-position.
C-H Functionalization Direct introduction of functional groups at various positions on the aromatic ring and methyl group. researchgate.net
Photoredox Catalysis Access to radical-mediated transformations for unique functionalization patterns.
Flow Chemistry Rapid and controlled synthesis of derivatives with improved safety and scalability.

Green and Sustainable Synthetic Pathways for Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic processes, aiming to minimize environmental impact and enhance sustainability. rsc.org For the synthesis of this compound and its derivatives, the adoption of greener methodologies is a critical future direction.

Traditional halogenation reactions often employ harsh reagents and chlorinated solvents, which are environmentally hazardous. rsc.org Future research will focus on developing milder and more sustainable methods for the iodination step in the synthesis of this compound. This could involve the use of organocatalysts or solid-supported reagents that are more environmentally benign and easier to separate from the reaction mixture. rsc.org

The use of alternative, greener solvents is another key aspect of sustainable synthesis. Replacing volatile organic compounds with water, supercritical fluids, or bio-based solvents can significantly reduce the environmental footprint of the manufacturing process. The synthesis of functionalized aromatic carboxylic acids from bio-sourced materials is a testament to the growing interest in biomass-derived synthons. acs.org

Furthermore, the development of continuous flow processes offers a promising avenue for the sustainable production of this compound derivatives. news-medical.net Flow chemistry allows for precise control over reaction parameters, leading to higher yields, fewer byproducts, and enhanced safety, especially for energetic reactions. mt.com Biocatalysis, the use of enzymes to catalyze chemical reactions, also presents a green alternative for the synthesis of halogenated compounds, often with high regio- and stereoselectivity. nih.govresearchgate.net

The table below summarizes key green chemistry principles and their application to the synthesis of this compound derivatives.

Green Chemistry PrincipleApplication in the Synthesis of Derivatives
Use of Safer Solvents Replacement of hazardous solvents with water, ionic liquids, or bio-solvents.
Catalysis Employment of highly efficient and recyclable catalysts, including organocatalysts and biocatalysts. rsc.orgresearchgate.net
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Energy Efficiency Conducting reactions at ambient temperature and pressure, and utilizing flow chemistry for better heat and mass transfer. news-medical.net
Use of Renewable Feedstocks Exploring the use of biomass-derived starting materials. acs.org

Advanced Analytical Techniques for In-Operando Monitoring of Reactions

A deep understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced analytical techniques that allow for the real-time, in-operando monitoring of reactions are becoming indispensable tools for chemical research and development. mt.com For the synthesis of this compound, these techniques can provide invaluable insights, leading to improved process control and efficiency.

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes based on timely measurements of critical quality and performance attributes. news-medical.netlongdom.orgvdu.lt By integrating in-line and on-line analytical tools into the reaction setup, it is possible to monitor the progress of the synthesis of this compound in real time.

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide information about the concentration of reactants, intermediates, and products throughout the reaction. mt.com This allows for the precise determination of reaction endpoints and the identification of any unexpected side reactions. Chromatographic methods, such as high-performance liquid chromatography (HPLC), can be coupled with the reactor to provide detailed information about the composition of the reaction mixture. bohrium.com

The data generated from these in-operando monitoring techniques can be used to build kinetic models of the reaction, which can then be used to optimize the process for maximum yield and purity. researchgate.net Furthermore, these analytical tools are essential for ensuring the safety and reproducibility of chemical processes, particularly when scaling up from the laboratory to industrial production. mt.com

The following table highlights some advanced analytical techniques and their role in monitoring the synthesis of this compound.

Analytical TechniqueInformation Gained
In-situ FTIR/Raman Spectroscopy Real-time monitoring of reactant consumption and product formation; identification of intermediates. mt.com
On-line HPLC Quantitative analysis of the reaction mixture composition over time. bohrium.com
Mass Spectrometry Identification of reaction intermediates and byproducts. numberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information on reaction components. numberanalytics.com
Calorimetry Measurement of reaction heat flow for safety assessment and kinetic analysis.

Q & A

Q. What are the key considerations for synthesizing N-(3-iodo-4-methylphenyl)acetamide in a research setting?

Synthesis typically involves acetylation of the corresponding aniline derivative. For iodinated analogs, iodination of 4-methylaniline precursors (e.g., using iodine monochloride or N-iodosuccinimide) followed by acetylation with acetic anhydride is a common approach. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid over-iodination or decomposition. Purification via recrystallization or column chromatography is critical due to potential side products like di-iodinated species .

Q. How can 13C NMR spectroscopy be used to confirm the structure of this compound?

13C NMR provides structural confirmation by identifying carbon environments. Key signals include:

  • ~168 ppm : Carbonyl carbon (acetamide group).
  • ~140–125 ppm : Aromatic carbons (split due to iodine’s electron-withdrawing effect and methyl substitution).
  • ~21 ppm : Methyl group on the phenyl ring.
    Iodine’s heavy atom effect may cause signal splitting or shifts. Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What crystallographic software is recommended for resolving the crystal structure of this compound?

SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. For heavy atoms like iodine, SHELXL’s robust handling of anomalous scattering ensures accurate electron density maps. WinGX or ORTEP-3 can visualize thermal ellipsoids and validate geometric parameters .

Advanced Research Questions

Q. How does the iodine substituent influence the electronic properties and reactivity of this compound?

The iodine atom introduces significant electron-withdrawing effects via inductive withdrawal, polarizing the aromatic ring and activating ortho/para positions for electrophilic substitution. This can alter reaction pathways in cross-coupling or functionalization studies. Electrochemical studies (e.g., cyclic voltammetry) may reveal iodine’s role in redox behavior, as seen in hypervalent iodine-mediated coupling reactions .

Q. What experimental challenges arise in X-ray diffraction studies of iodinated acetamides, and how can they be mitigated?

Challenges include:

  • Absorption effects : Iodine’s high atomic number causes strong X-ray absorption. Use Mo-Kα radiation (λ = 0.7107 Å) instead of Cu-Kα to reduce absorption errors.
  • Disorder in crystal packing : Heavy atoms may disrupt lattice symmetry. Collect high-resolution data (≤ 0.8 Å) and apply anisotropic refinement in SHELXL.
  • Twinned crystals : Use SHELXD or PLATON to detect and model twinning .

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound?

For example, if DFT-calculated NMR chemical shifts deviate from experimental values:

  • Validate computational parameters : Adjust solvent models (e.g., PCM for DMSO) and ensure basis sets (e.g., 6-311+G(d,p)) account for iodine’s relativistic effects.
  • Check conformational flexibility : Variable-temperature NMR (as in ) can identify dynamic processes (e.g., rotational barriers) not captured in static DFT models.
  • Cross-validate with XRD : Compare bond lengths/angles from crystallography with optimized geometries .

Methodological Guidance

Q. Designing a stability study for this compound under varying pH conditions

  • Protocol : Dissolve the compound in buffered solutions (pH 1–12) and monitor degradation via HPLC-UV at 254 nm. Track iodine release (e.g., ICP-MS) to assess dehalogenation.
  • Data interpretation : Use kinetic modeling (e.g., first-order decay) to determine degradation rates. Correlate stability with pH-dependent tautomerization or hydrolysis .

Q. Strategies for regioselective functionalization of the aromatic ring

  • Directing group effects : The acetamide group acts as a meta-director, while iodine directs electrophiles to para positions. Use Pd-catalyzed C–H activation (e.g., Fujiwara-Moritani reaction) to install substituents selectively.
  • Competitive experiments : Compare yields for halogenation (e.g., bromination) at varying temperatures to map regiochemical preferences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.